N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-19-16-5-2-1-4-14(16)7-8-17(19)29-21/h1-8,13,15H,9-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJTBNWQRCMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthothiazole core: This might involve the cyclization of a naphthalene derivative with a thioamide.
Introduction of the thiophenesulfonyl group: This could be achieved through sulfonylation reactions using thiophene sulfonyl chloride.
Coupling with piperidine-4-carboxamide: The final step might involve coupling the naphthothiazole-thiophenesulfonyl intermediate with piperidine-4-carboxamide using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification processes: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and naphthothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and naphthothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines.
Mechanism of Action :
The compound primarily acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 is linked to reduced inflammation and tumor progression, making it a promising candidate for cancer therapy.
Case Studies
In vitro studies have demonstrated the following IC50 values against specific cancer cell lines:
- Colorectal Adenocarcinoma (COLO205) : IC50 = 30.79 µM
- Hepatocellular Carcinoma (HepG2) : IC50 = 60.75 µM
Table 2: Anticancer Activity Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| N-(naphtho[1,2-d]thiazol-2-yl)... | COLO205 | 30.79 | Anticancer |
| N-(naphtho[1,2-d]thiazol-2-yl)... | HepG2 | 60.75 | Anticancer |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of the thiazole and thiophene rings are believed to enhance its interaction with microbial targets.
Case Studies
Research on related thiazole derivatives has reported effectiveness against MRSA strains, suggesting a potential application in treating resistant bacterial infections.
Table 3: Antimicrobial Activity Summary
| Compound Name | Target Strain | Activity Type |
|---|---|---|
| N-(naphtho[1,2-d]thiazol-2-yl)... | MRSA | Antimicrobial |
Chemical Synthesis Applications
This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Synthetic Routes
The synthesis typically involves multi-step processes starting from thiazole formation followed by the introduction of naphthalene and thiophene groups through established organic reactions such as Friedel-Crafts acylation and sulfonation.
Table 4: Synthetic Routes Overview
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of sulfoxides or sulfones |
| Reduction | Conversion of nitro groups to amines |
| Electrophilic Substitution | Reactions with electrophiles like bromine |
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or replication.
Modulating cellular pathways: Influencing signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole derivatives: Compounds with similar naphthothiazole cores.
Thiophenesulfonyl derivatives: Compounds with thiophenesulfonyl groups.
Piperidine carboxamides: Compounds with piperidine carboxamide structures.
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, commonly referred to as NPTP, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
NPTP is characterized by the following molecular structure:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 899958-79-3 |
The compound features a naphtho[1,2-d]thiazole core linked to a thiophene sulfonyl group and a piperidine carboxamide moiety, which contribute to its diverse biological activities.
1. Antimicrobial Activity
NPTP's potential as an antimicrobial agent has been explored in various studies. The compound's structure allows it to interact effectively with microbial cells, potentially disrupting their functions.
Mechanism of Action:
- NPTP may inhibit essential microbial processes such as DNA replication or protein synthesis.
- Studies have shown that similar naphtho[2,3-d]thiazole derivatives exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Research indicates that NPTP may possess anticancer properties. The thiazole and naphthalene components are known for their roles in various anticancer mechanisms.
Case Studies:
- In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating intrinsic pathways .
- A study on related thiazole derivatives highlighted their capacity to inhibit tumor growth in animal models, suggesting a potential pathway for NPTP .
3. Other Therapeutic Potentials
NPTP's unique chemical structure also suggests additional therapeutic applications:
- Anti-inflammatory Effects: Compounds with similar frameworks have shown promise in reducing inflammation markers in preclinical studies.
- Neuroprotective Properties: Some derivatives have been studied for their neuroprotective effects against neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | Inhibition of bacterial growth |
| Anticancer | Various thiazole derivatives | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiazole-based compounds | Reduction of inflammatory cytokines |
| Neuroprotective | Thiazole derivatives | Protection against neuronal cell death |
Q & A
What are the established synthetic routes for N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?
Basic
The synthesis typically involves multi-step reactions:
Piperidine Intermediate : 4-Methylpiperidine is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) to form the thiophene-sulfonyl-piperidine intermediate .
Naphthothiazole Coupling : The intermediate is coupled with naphtho[1,2-d]thiazol-2-amine via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Purification : Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
What analytical techniques are critical for structural characterization of this compound?
Basic
Key methods include:
- NMR Spectroscopy :
- 1H NMR : Aromatic protons from the naphthothiazole (δ 7.5–8.5 ppm) and thiophene (δ 7.0–7.3 ppm) moieties, with piperidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) .
- 13C NMR : Carbonyl signals (amide C=O: ~165–170 ppm) and sulfonyl S=O (~110 ppm) confirm functional groups .
- Mass Spectrometry (HRMS) : Exact mass validation (e.g., m/z 500.1234 [M+H]+) ensures molecular integrity .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
How can researchers optimize synthetic yield for large-scale production?
Advanced
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in naphthothiazole-amide bond formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control to avoid hydrolysis .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .
- Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .
How can discrepancies in reported biological activities (e.g., IC50 variability) be resolved?
Advanced
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC50 values .
- Compound Purity : Residual solvents (e.g., DMSO) or impurities (>2%) can skew results. Validate purity via LC-MS and elemental analysis .
- Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .
Example : A study reported IC50 values <10 µM in MTT assays for cancer cells, but conflicting data emerged due to differing serum concentrations in culture media .
What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Advanced
SAR approaches include:
- Functional Group Modifications :
- Replace thiophene-sulfonyl with benzene-sulfonyl to assess π-π stacking effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO2) to the naphthothiazole ring to enhance electrophilicity .
- Bioisosteric Replacement : Substitute piperidine with morpholine to evaluate conformational flexibility .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like kinase domains, guiding synthetic priorities .
What computational tools are used to predict the pharmacokinetic properties of this compound?
Advanced
Key tools include:
- ADMET Prediction : SwissADME or ADMETlab2.0 estimate logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS models stability in lipid bilayers to assess blood-brain barrier permeability .
- QSAR Models : Partial least squares (PLS) regression correlates structural descriptors (e.g., polar surface area) with bioavailability .
How is the compound’s stability under varying storage conditions evaluated?
Advanced
Methodology includes:
- Forced Degradation Studies :
- Thermal Stress : 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfonyl hydrolysis) .
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify isomerization using chiral HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 1.2–9.0) and analyze by LC-MS for hydrolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
